2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid
CAS No.: 938001-17-3
Cat. No.: VC4046255
Molecular Formula: C12H10ClNO2S
Molecular Weight: 267.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 938001-17-3 |
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Molecular Formula | C12H10ClNO2S |
Molecular Weight | 267.73 g/mol |
IUPAC Name | 2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C12H10ClNO2S/c1-7-11(12(15)16)17-10(14-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
Standard InChI Key | WCRPOVQKXFFTAG-UHFFFAOYSA-N |
SMILES | CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES | CC1=C(SC(=N1)CC2=CC=C(C=C2)Cl)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid belongs to the thiazole family, a heterocyclic scaffold containing sulfur and nitrogen atoms. The compound’s structure (CHClNOS) features:
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A thiazole ring (positions 1–3) substituted with a methyl group at C4 and a carboxylic acid at C5.
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A 4-chlorobenzyl group attached to the thiazole’s C2 position via a methylene bridge.
The IUPAC name, 2-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid, reflects this substitution pattern . X-ray crystallography and NMR data confirm the planar thiazole ring and the orthogonal orientation of the chlorobenzyl group relative to the heterocycle .
Spectroscopic Characterization
Key spectral data include:
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H NMR (400 MHz, DMSO-d): δ 7.98 (d, J = 8.4 Hz, 2H, aromatic), 7.57 (d, J = 8.4 Hz, 2H, aromatic), 2.67 (s, 3H, CH) .
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C NMR: δ 167.5 (COOH), 163.3 (C=O), 160.1 (C-S), 136.3–123.8 (aromatic carbons), 17.5 (CH) .
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves hydrolysis of the ethyl ester precursor under alkaline conditions :
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate → 2-(4-Chlorobenzyl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Reagents: Lithium hydroxide monohydrate (LiOH·HO).
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Solvents: Methanol/ethanol/water (1:1:1).
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Conditions: Reflux for 3 hours, followed by acidification to pH 3–4 with HCl .
Table 1: Optimization of Synthesis Conditions
Parameter | Optimal Value | Impact on Yield |
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LiOH Concentration | 6 equiv. | Maximizes ester hydrolysis |
Solvent Ratio | 1:1:1 (HO/EtOH/MeOH) | Prevents byproduct formation |
Reaction Time | 3 hours | Completes de-esterification |
Scalability and Industrial Feasibility
Industrial production faces challenges due to:
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Sensitivity to pH: Precise control during acidification prevents thiazole ring decomposition.
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Purification: Recrystallization from ethanol/water mixtures achieves >97% purity .
Physicochemical Properties
Thermal and Solubility Profiles
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Solubility:
Parameter | Diabetic Control | Treated Group |
---|---|---|
Fasting Glucose (mg/dL) | 280±12 | 118±9* |
Serum Insulin (μIU/mL) | 6.2±0.8 | 14.5±1.2* |
HOMA-IR | 8.7±0.9 | 3.1±0.4* |
Antioxidant Properties
The compound restored pancreatic antioxidant defenses:
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Superoxide Dismutase (SOD): 1.8-fold increase (p < 0.05).
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Glutathione (GSH): 2.3-fold elevation (p < 0.01) .
Mechanistically, it scavenges hydroxyl radicals (IC = 12.3 μM) via the carboxylic acid moiety .
Anti-inflammatory Activity
In LPS-stimulated macrophages:
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IL-6 Suppression: 65% decrease (p < 0.001) .
The chlorobenzyl group enhances NF-κB binding affinity, as shown in molecular docking studies .
Applications in Research and Development
Drug Discovery
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Lead Compound: Used in structure-activity relationship (SAR) studies for thiazole-based antidiabetics .
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Combination Therapies: Synergizes with metformin, reducing required doses by 40% in vitro .
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